3-Oxopropanoic acid

Computational Chemistry Physical Organic Chemistry Decarboxylation Kinetics

Researchers sourcing 3-oxopropanoic acid face variable purity and undefined stability for PROTAC synthesis or metabolic flux studies. This lot-verified, ≥98% pure bifunctional aldehydic acid delivers consistent, publication-ready results. • Bifunctional reactivity: Orthogonal -COOH and -CHO handles enable clean, dual-site conjugation for PROTAC linker chemistry, eliminating the need for complex protecting-group strategies. • Defined metabolic probe: Documented substrate for 8 BRENDA-catalogued in vivo reactions, making it the only reliable standard for beta-alanine catabolism and propionate metabolism assays. • Rigorous QC: Each lot is analyzed by NMR and HPLC; shipped at ambient temperature with recommended storage at -20°C for long-term stability.

Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
CAS No. 926-61-4
Cat. No. B036008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopropanoic acid
CAS926-61-4
Synonyms3-oxopropanoic acid; malonic semialdehyde; 2-Formylacetic acid; 3-Ketopropanoate; 3-Oxopropionic acid; Malonatesemialdehyde
Molecular FormulaC3H4O3
Molecular Weight88.06 g/mol
Structural Identifiers
SMILESC(C=O)C(=O)O
InChIInChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)
InChIKeyOAKURXIZZOAYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxopropanoic Acid: Physicochemical and Functional Profile


3-Oxopropanoic acid (CAS 926-61-4), systematically named 3-oxopropanoic acid and also known as malonic semialdehyde or formylacetic acid, is a small aldehydic acid with the molecular formula C₃H₄O₃ and a molecular weight of 88.06 g/mol [1]. It is characterized by the presence of both a carboxylic acid and an aldehyde functional group, which confers high reactivity and necessitates careful handling [2]. As a key metabolic intermediate in pathways such as propionate metabolism and beta-alanine catabolism, it serves as a substrate or product for numerous enzymes [3]. This compound is utilized in diverse research areas, including endogenous metabolite studies, enzymatic assays, and as a PROTAC linker for targeted protein degradation . Its predicted physicochemical properties, such as a density of 1.258 g/cm³ and a boiling point of 237.3 °C, are established .

Workflow Endogenous metabolite studies and enzymatic pathway analysis
Selection context PROTAC linker development with orthogonal aldehyde/acid handles
Chemical probe Model compound for decarboxylation mechanism research

Why Analogs Cannot Substitute 3-Oxopropanoic Acid


Procurement decisions for aldehydic acids like 3-oxopropanoic acid cannot rely on assumptions of class equivalence. Its unique combination of an aldehyde and a carboxylic acid group on a three-carbon backbone creates a distinct reactivity profile and biochemical role that is not mirrored by common substitutes such as malonic acid (a dicarboxylic acid), propionic acid (a simple carboxylic acid), or pyruvic acid (an alpha-keto acid). Even minor structural variations lead to significant differences in decarboxylation kinetics, enzyme recognition, and chemical stability, which can fundamentally alter experimental outcomes in areas like metabolic flux analysis, enzyme inhibition studies, and PROTAC development [1]. The following evidence establishes quantifiable points of differentiation that are critical for scientific selection.

Dicarboxylic acid analogs alter lability

Malonic acid lacks the aldehyde group; decarboxylation barrier and enzyme recognition may shift significantly, limiting use in metabolic intermediate studies.

Simple carboxylic acids miss pathway engagement

Propionic acid cannot participate in malonate semialdehyde pathway or beta-alanine catabolism, altering flux analysis outcomes.

Positional isomer introduces keto reactivity

Pyruvic acid (2-oxopropanoic acid) is an alpha-keto acid, not an aldehydic acid; IUPAC and ChEBI distinctions confirm non-overlapping metabolic roles.

Quantitative Comparison: 3-Oxopropanoic Acid and Key Analogs


Decarboxylation Barrier vs. Malonic Acid

Computational studies have quantified the energetic barrier to decarboxylation for 3-oxopropanoic acid relative to malonic acid, a common structural analog. The predicted decarboxylation barrier in the gas phase is 23.8 kcal/mol for 3-oxopropanoic acid, which is substantially lower than the 28.5 kcal/mol barrier predicted for malonic acid [1]. This difference of 4.7 kcal/mol indicates that 3-oxopropanoic acid is intrinsically more prone to thermal decarboxylation.

Decarboxylation barrier
Head-to-head
23.8 kcal/mol (target) vs 28.5 kcal/mol (malonic acid)
Reported barrier 4.7 kcal/mol lower; indicates higher thermal lability
Gas-phase computational prediction; experimental validation advised
Computational Chemistry Physical Organic Chemistry Decarboxylation Kinetics

Pathway Specificity vs. Propionic Acid

The relationship between 3-oxopropanoic acid and propionic acid is defined by chemical ontology. 3-Oxopropanoic acid is classified as having a 'functional parent' relationship with propionic acid (CHEBI:30768), meaning it is derived from propionic acid by the addition of an oxo group (an aldehyde) [1]. This structural modification completely alters its metabolic role. 3-Oxopropanoic acid participates in a distinct set of reactions, including the malonate semialdehyde pathway and beta-alanine catabolism, which are not accessible to propionic acid [2].

Pathway specificity
Class-level
8 in vivo substrate reactions; functional parent relation to propionic acid
Aldehydic acid ontology enables distinct enzyme interactions
ChEBI and BRENDA database cross-reference; context-dependent
Metabolomics Biochemistry Pathway Analysis

Positional Isomer Distinction vs. Pyruvic Acid

Despite being commonly mislabeled as 'pyruvic acid' by some sources, 3-oxopropanoic acid (CAS 926-61-4) is a distinct positional isomer. Pyruvic acid is correctly identified as 2-oxopropanoic acid (CAS 127-17-3) [1]. This positional isomerism results in a fundamental difference in functional group arrangement: 3-oxopropanoic acid is an aldehydic acid (an aldehyde and a carboxylic acid), while pyruvic acid is an alpha-keto acid (a ketone and a carboxylic acid). This distinction is quantifiable by different IUPAC names (3-oxopropanoic acid vs. 2-oxopropanoic acid) and different ChEBI IDs (CHEBI:17960 vs. CHEBI:32816) [2].

Positional isomer identity
Cross-study comparable
3-oxopropanoic acid (aldehydic) vs pyruvic acid (alpha-keto)
Different IUPAC names and ChEBI IDs confirm distinct chemical species
Procurement requires CAS 926-61-4 verification to avoid isomer mismatch
Chemical Synthesis Analytical Chemistry Isomer Differentiation

3-Oxopropanoic Acid: Validated Application Scenarios


Metabolic Pathway and Enzyme Kinetics Research

Utilized as a specific substrate or inhibitor in studies of the malonate semialdehyde pathway, propionate metabolism, and beta-alanine catabolism. Its unique role in 8 distinct in vivo substrate reactions, as cataloged by BRENDA [1], makes it essential for characterizing the activity of enzymes like malonate-semialdehyde dehydrogenase and for investigating inborn errors of metabolism. Using analogs like propionic acid would fail to engage these specific enzymatic systems.

PROTAC Linker Development

Employed as a short, flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The presence of both carboxylic acid and aldehyde functional groups provides orthogonal conjugation handles for attaching an E3 ligase ligand and a target protein ligand. Its small size (88.06 g/mol) minimizes the linker's impact on the overall physicochemical properties and ternary complex formation, a key advantage over bulkier PEG-based linkers.

Synthetic Chemistry and Reaction Mechanism Studies

Serves as a model compound for studying decarboxylation mechanisms, given its well-defined, computationally-predicted decarboxylation barrier of 23.8 kcal/mol [2]. This established value makes it a valuable reference for comparative kinetic studies and for understanding the reactivity of β-keto carboxylic acids. Its high reactivity, as a bifunctional aldehydic acid [3], also makes it a useful building block in the synthesis of more complex molecules.

Application
Selection Property
Validation Focus
Metabolic pathway & enzyme kinetics research
Aldehydic acid probe for malonate semialdehyde pathway
Enzyme substrate specificity and pathway engagement
PROTAC linker development
Bifunctional small-molecule linker with orthogonal handles
Conjugation efficiency and ternary complex formation
Decarboxylation mechanism studies
Defined decarboxylation barrier reference compound
Comparative kinetic analysis and reactivity modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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